Mono-2-ethylhexyl phthalate glucuronide is a significant metabolite derived from the glucuronidation of mono-2-ethylhexyl phthalate, which itself is an active metabolite of di(2-ethylhexyl) phthalate. This compound is part of a broader class of chemicals known as phthalates, which are commonly used as plasticizers in various consumer products. The glucuronidation process enhances the solubility of mono-2-ethylhexyl phthalate, facilitating its excretion from the body.
Mono-2-ethylhexyl phthalate is primarily sourced from the metabolism of di(2-ethylhexyl) phthalate, a widely utilized plasticizer in polyvinyl chloride (PVC) products. The glucuronidation process occurs in the liver and intestines, mediated by specific enzymes known as UDP-glucuronosyltransferases.
Mono-2-ethylhexyl phthalate glucuronide is classified as a phthalate metabolite and falls under the category of xenobiotics, which are foreign compounds that can have biological effects in living organisms.
The synthesis of mono-2-ethylhexyl phthalate glucuronide typically involves the enzymatic reaction where mono-2-ethylhexyl phthalate undergoes conjugation with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferases, which facilitate the transfer of glucuronic acid to the hydroxyl group of mono-2-ethylhexyl phthalate.
The enzymatic process can be conducted using recombinant UDP-glucuronosyltransferases and microsomal preparations from human liver or intestinal tissues. The reaction conditions generally require a buffered environment (pH 6.5) and specific incubation temperatures (around 37°C) for optimal enzyme activity .
The molecular formula for mono-2-ethylhexyl phthalate glucuronide is , and its molecular weight is approximately 454.47 g/mol. The structure consists of a phthalate moiety linked to a glucuronic acid unit, enhancing its hydrophilicity compared to its parent compound.
The structural representation can be described using the SMILES notation: CCCCC(CC)COC(=O)c1ccccc1C(=O)O[C@@H]2O[C@@H]([C@@H](O)C(O)[C@H]2O)C(=O)O
.
Mono-2-ethylhexyl phthalate glucuronide primarily forms through the following reaction:
This reaction showcases the conjugation mechanism where the hydroxyl group of mono-2-ethylhexyl phthalate reacts with glucuronic acid.
The kinetics of this reaction can vary based on enzyme concentration and substrate availability, often following Michaelis-Menten kinetics for several UDP-glucuronosyltransferase isoforms .
The mechanism by which mono-2-ethylhexyl phthalate glucuronide acts involves its role in detoxifying mono-2-ethylhexyl phthalate. By converting this lipophilic compound into a more hydrophilic form, it enhances renal excretion and reduces potential toxicity.
Research indicates that various isoforms of UDP-glucuronosyltransferases contribute to this detoxification process, with specific isoforms like UGT1A3, UGT1A7, UGT1A9, and UGT2B7 playing significant roles in human metabolism .
Mono-2-ethylhexyl phthalate glucuronide is characterized as a light-colored liquid with high solubility in aqueous solutions due to its glucuronic acid component.
The compound exhibits stability under physiological conditions but may undergo hydrolysis or further metabolic transformations depending on environmental factors such as pH and temperature.
Relevant data includes:
Mono-2-ethylhexyl phthalate glucuronide serves primarily in toxicological studies as a biomarker for exposure to di(2-ethylhexyl) phthalate. Its detection in biological samples (e.g., urine) allows researchers to assess human exposure levels to this endocrine-disrupting chemical. Furthermore, understanding its metabolism aids in evaluating potential health risks associated with phthalates and their derivatives .
Di(2-ethylhexyl) phthalate (DEHP, C~24~H~38~O~4~) is a high-molecular-weight phthalate ester extensively used as a plasticizer in polyvinyl chloride (PVC) products. Its metabolic activation begins with absorption via ingestion, inhalation, or dermal contact, followed by distribution to metabolic tissues. DEHP itself is biologically inert; its toxicity and elimination depend entirely on biotransformation into reactive metabolites. The initial metabolic step involves hydrolytic cleavage by carboxylesterases (lipases), which target the ester bonds linking phthalic acid to the 2-ethylhexanol side chains. This hydrolysis is highly efficient in the liver and intestine but exhibits significant interspecies differences. For example, hepatic lipase activity in humans is approximately one-seventh of that in mice, leading to slower MEHP formation rates in humans [6] [7].
Table 1: Key Enzymes in DEHP Initial Hydrolysis
Enzyme | Tissue Localization | Function in DEHP Metabolism | Species Variability |
---|---|---|---|
Carboxylesterase 1 | Liver, Intestine | Primary hydrolysis to MEHP | Humans: Low activity vs. Mice: High |
Carboxylesterase 2 | Liver | Secondary hydrolysis pathways | Higher expression in rodents |
Pancreatic lipase | Small intestine | DEHP hydrolysis during digestion | Human activity ≈40% of rodent |
Age and physiological states further influence this activation. Fetal and neonatal humans exhibit reduced lipase activity (approximately 25–50% of adult levels), impacting MEHP generation during early development. Pregnancy increases maternal lipase activity by 1.8-fold, elevating fetal MEHP exposure through placental transfer [6].
The hydrolysis of DEHP yields mono(2-ethylhexyl) phthalate (MEHP, C~16~H~22~O~4~) and 2-ethylhexanol as primary products. MEHP retains one intact ester bond, making it the toxicologically active metabolite responsible for endocrine disruption and genotoxic effects. This reaction occurs predominantly in intestinal and hepatic microsomes via carboxylesterases (CES), with the catalytic efficiency following first-order kinetics. The molecular weight and branching of the alkyl chain influence hydrolysis rates: DEHP’s branched 2-ethylhexyl group slows hydrolysis compared to linear-chain phthalates like dibutyl phthalate [6] [8].
In humans, hydrolysis occurs rapidly in the small intestine during digestion, with MEHP detected in portal blood within 30 minutes of DEHP ingestion. Tissue-specific expression of CES isoforms dictates metabolic capacity:
Notably, 2-ethylhexanol undergoes independent oxidation via alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) to form 2-ethylhexanoic acid, while MEHP proceeds to glucuronidation or further oxidation by cytochrome P450 (CYP4A) enzymes [6].
UGT-mediated glucuronidation of MEHP is the definitive pathway for MEHP-glucuronide (MEHP-Gluc, C~22~H~30~O~10~) formation, facilitating renal excretion. This reaction involves the covalent linkage of glucuronic acid (from UDP-glucuronic acid, UDPGA) to MEHP’s carboxyl group, catalyzed by UDP-glucuronosyltransferases (UGTs).
UGT Isoform Selectivity
Human UGTs exhibit distinct substrate specificities:
Table 2: Kinetic Parameters of MEHP Glucuronidation by Human UGTs
UGT Isoform | Tissue | Kinetic Model | K~m~ (μM) | V~max~ (nmol/min/mg) | CL~int~ (V~max~/K~m~) |
---|---|---|---|---|---|
UGT1A9 | Liver | Negative allosteric | 85 | 9.2 | 0.108 |
UGT2B7 | Liver | Michaelis-Menten | 120 | 4.5 | 0.038 |
UGT1A8 | Intestine | Michaelis-Menten | 15 | 0.35 | 0.023 |
UGT1A10 | Intestine | Michaelis-Menten | 22 | 0.28 | 0.013 |
Tissue-Specific Kinetics
Interspecies Variability
Glucuronidation efficiency varies markedly across species:
Regulatory Mechanisms
Bilirubin competitively inhibits MEHP glucuronidation (K~i~ = 8.2 μM) by binding UGT1A1, though its impact is limited due to UGT1A1’s minor role in MEHP metabolism. PPARα activation indirectly regulates UGT expression: PPARα-knockout mice show altered production of oxidized MEHP metabolites, suggesting crosstalk between oxidation and conjugation pathways [2] [6].
CAS No.: 7196-09-0
CAS No.: 541-25-3
CAS No.: 574-77-6
CAS No.: 21416-14-8
CAS No.:
CAS No.: